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Introduction
Alexa Fluor 555 is a bright and photostable orange-fluorescent dye that has emerged as a

valuable tool for super-resolution microscopy techniques, including Stochastic Optical

Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM).[1][2] Its

exceptional photophysical properties, including a high extinction coefficient and good quantum

yield, make it an ideal candidate for overcoming the diffraction limit of conventional light

microscopy, enabling the visualization of cellular structures with unprecedented detail.[3][4]

These application notes provide detailed protocols and guidelines for the effective use of Alexa
Fluor 555-conjugated antibodies in STORM and SIM experiments.

Key Advantages of Alexa Fluor 555 for Super-
Resolution Microscopy

High Brightness and Photostability: Alexa Fluor 555 exhibits strong absorption of light and

efficient fluorescence emission, resulting in bright signals that are resistant to

photobleaching.[2][3] This is particularly crucial for SIM, which requires the acquisition of

multiple images under intense illumination.[1][5]

Effective Photoswitching for STORM: In the presence of specific imaging buffers containing

thiols, Alexa Fluor 555 can be induced to "blink" or photoswitch between a fluorescent "on"

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b1242918?utm_src=pdf-interest
https://www.benchchem.com/product/b1242918?utm_src=pdf-body
https://www.thermofisher.com/us/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-70/super-resolution-microscopy.html
https://www.thermofisher.com/sg/en/home/life-science/cell-analysis/fluorophores/alexa-fluor-555.html
https://www.thermofisher.com/ae/en/home/references/molecular-probes-the-handbook/fluorophores-and-their-amine-reactive-derivatives/alexa-fluor-dyes-spanning-the-visible-and-infrared-spectrum.html
http://microscopy.unc.edu/confocal/dye-groups.html
https://www.benchchem.com/product/b1242918?utm_src=pdf-body
https://www.benchchem.com/product/b1242918?utm_src=pdf-body
https://www.benchchem.com/product/b1242918?utm_src=pdf-body
https://www.benchchem.com/product/b1242918?utm_src=pdf-body
https://www.thermofisher.com/sg/en/home/life-science/cell-analysis/fluorophores/alexa-fluor-555.html
https://www.thermofisher.com/ae/en/home/references/molecular-probes-the-handbook/fluorophores-and-their-amine-reactive-derivatives/alexa-fluor-dyes-spanning-the-visible-and-infrared-spectrum.html
https://www.thermofisher.com/us/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-70/super-resolution-microscopy.html
https://www.thermofisher.com/sg/en/home/life-science/cell-analysis/cellular-imaging/super-resolution-microscopy/structured-iIllumination-microscopy-sim.html
https://www.benchchem.com/product/b1242918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


state and a dark "off" state.[6][7] This stochastic switching is the fundamental principle of

STORM, allowing for the precise localization of individual molecules.

Spectral Properties: With excitation and emission maxima at approximately 555 nm and 565

nm respectively, Alexa Fluor 555 is well-suited for common laser lines (e.g., 561 nm) and

filter sets found on many super-resolution microscope systems.[3][4] Its spectral profile is

very similar to that of Cy3.[3]

Versatile Conjugation Chemistry: Alexa Fluor 555 is available with various reactive moieties,

most commonly NHS esters, which allows for straightforward and efficient conjugation to

primary amines on antibodies and other proteins.[8][9]

Quantitative Data
For reproducible and high-quality super-resolution imaging, understanding the photophysical

properties of the chosen fluorophore is essential. The following tables summarize the key

quantitative data for Alexa Fluor 555.

Table 1: Photophysical Properties of Alexa Fluor 555

Property Value Reference(s)

Maximum Excitation

Wavelength
555 nm [4]

Maximum Emission

Wavelength
565 nm [4]

Molar Extinction Coefficient 150,000 cm⁻¹M⁻¹ [4]

Fluorescence Quantum Yield 0.10 [3][10]

Fluorescence Lifetime 0.3 ns [10]

Table 2: Performance of Alexa Fluor 555 in STORM
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Parameter Description Value/Observation Reference(s)

Photoswitching
Ability to reversibly

enter a dark state

Good, particularly in

thiol-containing

buffers

[6][11]

Photon Output per

Switching Event

Number of photons

detected before

photobleaching or

returning to a dark

state

~2500 photons in

glycerol/OS buffer
[6][11]

Recommended Laser

Line

Optimal laser for

excitation
561 nm [12][13]

Common Imaging

Buffers

Solutions that facilitate

photoswitching

MEA/OS,

Glycerol/OS,

Vectashield-based

buffers

[6][12][14]

Experimental Protocols
Protocol 1: Antibody Conjugation with Alexa Fluor 555
NHS Ester
This protocol describes the conjugation of Alexa Fluor 555 NHS ester to a primary antibody.

The protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

1 mg of purified antibody (in a buffer free of primary amines, e.g., PBS)

Alexa Fluor 555 NHS Ester

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

Anhydrous Dimethylsulfoxide (DMSO)

Purification column (e.g., Sephadex G-25)
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Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

Prepare the Antibody:

Dissolve or dilute the antibody in 0.1 M sodium bicarbonate buffer to a final concentration

of 2 mg/mL.[9]

For 1 mg of antibody, this will be a volume of 0.5 mL.

Prepare the Alexa Fluor 555 NHS Ester Stock Solution:

Warm the vial of Alexa Fluor 555 NHS Ester to room temperature.

Dissolve the contents of one vial (typically sufficient for 1 mg of protein) in a small volume

of high-quality, anhydrous DMSO (e.g., 10 µL) to create a 10 mg/mL stock solution.[8] Mix

well by vortexing.

Conjugation Reaction:

Add the reactive dye solution to the antibody solution while gently stirring. The

recommended molar ratio of dye to antibody for IgGs is typically between 4:1 and 7:1.[9]

Incubate the reaction for 1 hour at room temperature, protected from light.[8]

Purification of the Conjugate:

Prepare a purification column (e.g., Sephadex G-25) according to the manufacturer's

instructions, equilibrating with PBS.

Apply the conjugation reaction mixture to the top of the column.

Elute the labeled antibody with PBS. The first colored band to elute is the conjugated

antibody. Unbound dye will move slower down the column.

Collect the fractions containing the labeled antibody.
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Characterization of the Conjugate (Optional but Recommended):

Measure the absorbance of the conjugate at 280 nm (for protein concentration) and 555

nm (for dye concentration).

Calculate the degree of labeling (DOL), which is the average number of dye molecules per

antibody molecule. The optimal DOL for IgGs is typically between 2 and 4.

Storage:

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[15]

Diagram 1: Antibody Conjugation Workflow

Preparation
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(amine-free buffer)
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A flowchart illustrating the key steps in conjugating an antibody with Alexa Fluor 555 NHS

ester.

Protocol 2: (d)STORM Imaging of Fixed Cells
This protocol provides a general guideline for preparing and imaging fixed cells labeled with

Alexa Fluor 555-conjugated antibodies for (d)STORM.
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Materials:

Cells grown on high-precision glass coverslips (#1.5H)

Alexa Fluor 555-conjugated antibody

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

STORM Imaging Buffer (see recipe below)

STORM Imaging Buffer Recipe (MEA/GLOX):

Stock Solutions:

1 M MEA (cysteamine) in water (prepare fresh)

GLOX solution: 10% (w/v) Glucose, 500 µg/mL Glucose Oxidase, 40 µg/mL Catalase in

PBS. Store at 4°C for up to 2 weeks.

Final Buffer (prepare fresh):

900 µL of PBS

100 µL of GLOX solution

10 µL of 1 M MEA (final concentration 10 mM)

Procedure:

Cell Culture and Fixation:

Plate cells on high-precision coverslips and grow to the desired confluency.

Wash cells briefly with pre-warmed PBS.
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Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[16]

Wash three times with PBS for 5 minutes each.

Permeabilization and Blocking:

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

Antibody Staining:

Dilute the Alexa Fluor 555-conjugated primary or secondary antibody in the blocking

buffer to the manufacturer's recommended concentration.

Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.

Wash three times with PBS for 5 minutes each, protected from light.

Sample Mounting:

Mount the coverslip onto a microscope slide with a small drop of STORM imaging buffer.

Seal the edges of the coverslip with nail polish or a commercially available sealant to

prevent buffer evaporation and oxygen entry.

STORM Imaging:

Place the slide on the STORM microscope.

Use a 561 nm laser for excitation.

Illuminate the sample with high laser power to drive most of the Alexa Fluor 555
molecules into the dark state.
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Use a low-power 405 nm laser to photo-reactivate a sparse subset of fluorophores back to

the fluorescent state in each frame.[6][11]

Acquire a large number of frames (typically 10,000-100,000) to capture the stochastic

switching events.

The collected data is then processed using localization software to reconstruct the super-

resolved image.

Diagram 2: (d)STORM Experimental Workflow
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A schematic of the experimental workflow for (d)STORM imaging, from sample preparation to

image reconstruction.

Protocol 3: SIM Imaging of Fixed Cells
This protocol outlines the general steps for preparing and imaging fixed cells labeled with

Alexa Fluor 555-conjugated antibodies using Structured Illumination Microscopy (SIM).

Materials:

Cells grown on high-precision glass coverslips (#1.5H)

Alexa Fluor 555-conjugated antibody

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

Mounting Medium with Antifade Reagent (e.g., ProLong Diamond or Vectashield)

Procedure:

Sample Preparation (Fixation, Permeabilization, Blocking, Staining):

Follow steps 1-3 from the (d)STORM imaging protocol. Given the higher photon budget

required for SIM, ensuring optimal labeling density without overexpression is key.

Sample Mounting:

Mount the coverslip onto a microscope slide with a drop of a high-quality antifade

mounting medium. This is critical for SIM to minimize photobleaching during the

acquisition of multiple raw images.[1]

Allow the mounting medium to cure as per the manufacturer's instructions.

Seal the edges of the coverslip.
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SIM Imaging:

Place the slide on the SIM microscope.

Use a 561 nm laser for excitation.

The microscope will illuminate the sample with a series of structured light patterns

(typically 3-5 rotations and 3 phases per rotation for 3D-SIM).

The camera will acquire a raw image for each light pattern.

It is crucial to optimize laser power and camera exposure time to obtain a good signal-to-

noise ratio without excessive photobleaching.

Image Reconstruction:

The raw images are processed by specialized software. The software uses the known

illumination patterns and the resulting moiré fringes in the images to reconstruct a super-

resolved image with approximately a two-fold improvement in resolution (~100-120 nm)

compared to conventional widefield microscopy.[1][5]

Diagram 3: SIM Experimental Workflow
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A schematic of the experimental workflow for SIM, from sample preparation to the final super-

resolved image.

Example Application: Imaging the Microtubule
Network
The microtubule cytoskeleton is a common target for super-resolution imaging due to its fine,

filamentous structure, which is often below the diffraction limit of conventional microscopy. The

following diagram illustrates the basic principle of labeling microtubules for super-resolution

imaging.

Diagram 4: Labeling the Microtubule Network
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A diagram showing the indirect immunofluorescence strategy for labeling microtubules with

Alexa Fluor 555.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Alexa Fluor 555 for Super-Resolution Microscopy:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1242918#alexa-fluor-555-for-super-resolution-
microscopy-storm-sim]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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